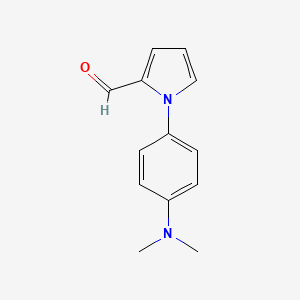
1-(4-Dimethylamino-phenyl)-1H-pyrrole-2-carbaldehyde
Descripción general
Descripción
The compound "1-(4-Dimethylamino-phenyl)-1H-pyrrole-2-carbaldehyde" is a pyrrole derivative, which is a class of organic compounds characterized by a five-membered heterocyclic ring structure containing one nitrogen atom. Pyrrole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and biological activities.
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods. One such method is the Vilsmeier-Haack reaction, which is used to synthesize a series of novel pyrazole carbaldehydes, as described in the synthesis of 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes . Although the specific compound is not mentioned, the Vilsmeier-Haack reaction is a versatile method that could potentially be applied to the synthesis of "1-(4-Dimethylamino-phenyl)-1H-pyrrole-2-carbaldehyde."
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be complex and is often studied using spectroscopic methods and X-ray crystallography. For instance, the crystal and molecular structure of a dimethylindium-pyridine-2-carbaldehyde oximate was determined using X-ray crystallography, revealing a dimeric structure with a row of five fused rings . Similarly, the molecular structure of "1-(4-Dimethylamino-phenyl)-1H-pyrrole-2-carbaldehyde" could be elucidated using these techniques to understand its three-dimensional conformation and electronic distribution.
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions, including lithiation, which is a versatile method for synthesizing substituted pyrrole carbaldehydes . The lithiation of 6-dimethylamino-1-azafulvene dimer followed by reaction with electrophilic reagents provides a pathway to 5-substituted pyrrole-2-carboxaldehydes. This method could be adapted to introduce different substituents on the pyrrole ring of "1-(4-Dimethylamino-phenyl)-1H-pyrrole-2-carbaldehyde."
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. For example, the crystal structure of a 2,5-dimethyl-1-phenylsulfonyl-1H-pyrrole-3,4-dicarbaldehyde shows that the aldehyde groups are slightly twisted from the pyrrole plane, which could affect the compound's reactivity and intermolecular interactions . The physical properties such as melting point, boiling point, solubility, and stability of "1-(4-Dimethylamino-phenyl)-1H-pyrrole-2-carbaldehyde" would be determined by its molecular geometry and electronic structure.
Aplicaciones Científicas De Investigación
Non-linear Optical Materials
Research on pyrrole derivatives, such as ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, has shown potential applications in the field of non-linear optical (NLO) materials. These compounds have been characterized by spectroscopic techniques and theoretical findings, indicating suitability for the formation of new heterocyclic compounds and potential use as NLO materials due to their significant first hyperpolarizability values (Singh, Rawat, & Sahu, 2014).
Antimicrobial Activity
Another area of application is the synthesis of indole-based chromene derivatives with antimicrobial properties. These compounds have been synthesized via a microwave-assisted cyclocondensation reaction and screened against a panel of bacteria and fungi, showing potency comparable to standard drugs in some cases (Kathrotiya & Patel, 2012).
Chitosan Schiff Bases for Biological Applications
Chitosan Schiff bases synthesized from heteroaryl pyrazole derivatives and chitosan have been characterized and evaluated for their antimicrobial activity against various bacteria and fungi. These derivatives showed varying degrees of biological activity, highlighting their potential in biological applications (Hamed et al., 2020).
Polymerization Catalysts
The synthesis of aluminum and zinc complexes supported by pyrrole-based ligands has been explored for catalyzing the ring-opening polymerization of ε-caprolactone. These complexes were found to be active catalysts for the polymerization process, indicating potential applications in the production of biodegradable polymers (Qiao, Ma, & Wang, 2011).
Mecanismo De Acción
Target of Action
The primary target of 1-(4-Dimethylamino-phenyl)-1H-pyrrole-2-carbaldehyde is the human serotonin transporter (hSERT) . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter, from the synaptic cleft back into the presynaptic neuron . By targeting hSERT, this compound can influence serotonin levels in the brain, which can have various effects on mood, sleep, appetite, and other physiological processes .
Mode of Action
1-(4-Dimethylamino-phenyl)-1H-pyrrole-2-carbaldehyde interacts with its target, hSERT, by being taken up into the cell in a process that is dependent on sodium and chloride ions . This uptake is displaced by serotonin and inhibited by fluoxetine, suggesting that this compound specifically monitors hSERT activity .
Biochemical Pathways
Given its interaction with hsert, it likely impacts the serotonin system . Serotonin is involved in numerous biochemical pathways related to mood regulation, sleep, appetite, and other physiological functions .
Result of Action
Its interaction with hsert suggests that it could influence serotonin levels in the brain, potentially affecting mood, sleep, appetite, and other physiological processes .
Propiedades
IUPAC Name |
1-[4-(dimethylamino)phenyl]pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-14(2)11-5-7-12(8-6-11)15-9-3-4-13(15)10-16/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLUNQHJYVKISH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501206622 | |
| Record name | 1-[4-(Dimethylamino)phenyl]-1H-pyrrole-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501206622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Dimethylamino-phenyl)-1H-pyrrole-2-carbaldehyde | |
CAS RN |
169036-55-9 | |
| Record name | 1-[4-(Dimethylamino)phenyl]-1H-pyrrole-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169036-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(Dimethylamino)phenyl]-1H-pyrrole-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501206622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1298108.png)
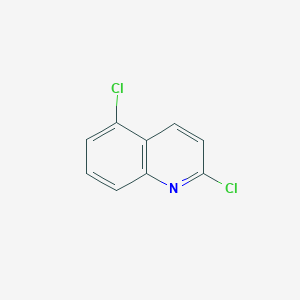

![7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine](/img/structure/B1298114.png)

![1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1298119.png)

![[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid](/img/structure/B1298122.png)
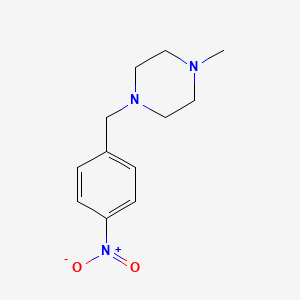
![2-(4-fluoroanilino)-N'-[(2-hydroxyphenyl)methylene]acetohydrazide](/img/structure/B1298132.png)
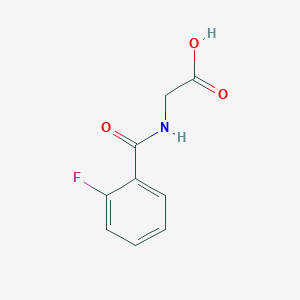
![N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline](/img/structure/B1298144.png)
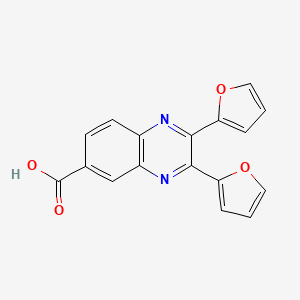
![3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole](/img/structure/B1298146.png)